N-(3-bromo-5-methylphenyl)oxetan-3-amine
CAS No.:
Cat. No.: VC16203727
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO |
|---|---|
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | N-(3-bromo-5-methylphenyl)oxetan-3-amine |
| Standard InChI | InChI=1S/C10H12BrNO/c1-7-2-8(11)4-9(3-7)12-10-5-13-6-10/h2-4,10,12H,5-6H2,1H3 |
| Standard InChI Key | PQJNWJNRHOGYPF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)Br)NC2COC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(3-Bromo-5-methylphenyl)oxetan-3-amine features a four-membered oxetane ring () fused to an aromatic system. The phenyl group is substituted with a bromine atom at the 3-position and a methyl group at the 5-position, creating a sterically hindered environment that influences reactivity. The amine group at the 3-position of the oxetane ring enhances hydrogen-bonding potential, critical for biological interactions .
The compound’s structural formula is represented as:
Figure 1: Structural representation of N-(3-bromo-5-methylphenyl)oxetan-3-amine.
Physicochemical Characteristics
Key physicochemical parameters include:
The bromine atom contributes to elevated lipophilicity (Log P = 2.3), while the oxetane’s polarity moderates solubility . The methyl group at the 5-position enhances steric stability, reducing ring-opening tendencies under physiological conditions.
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The primary synthesis route involves palladium-catalyzed Buchwald–Hartwig amination, coupling 3-bromo-5-methylaniline with oxetan-3-yl triflate . Optimized conditions (Pd(OAc), Xantphos ligand, CsCO, toluene, 110°C) yield 78–85% product purity . This method ensures regioselective bromine retention, critical for downstream functionalization.
Alternative Approaches
-
Ring-Closing Metathesis: Using Grubbs catalyst, 1,3-diol precursors are converted to oxetane intermediates, followed by bromination .
-
Nucleophilic Substitution: Reaction of 3-bromo-5-methylphenylamine with oxetan-3-yl mesylate in DMF (KCO, 80°C) achieves 70% yield.
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Buchwald–Hartwig | 85 | 98 | Scalability, minimal byproducts |
| Ring-Closing Metathesis | 65 | 92 | Applicable to diol precursors |
| Nucleophilic Substitution | 70 | 95 | Low catalyst cost |
Reactivity and Functionalization
Ring-Opening Reactions
The oxetane ring undergoes acid-catalyzed hydrolysis to form a diol intermediate, enabling conjugation with carboxylic acids or sulfonamides. For example, treatment with HCl (1M) yields , a precursor for prodrug formulations.
Halogen Exchange
The bromine atom participates in Suzuki–Miyaura cross-coupling, replacing Br with aryl or heteroaryl groups. Using Pd(dppf)Cl and phenylboronic acid in THF/HO (80°C), bromine is substituted with 90% efficiency . This versatility supports diversity-oriented synthesis for structure-activity relationship (SAR) studies.
Biological Activity and Mechanisms
Kinase Inhibition
Oxetane derivatives exhibit affinity for kinase ATP-binding pockets, mimicking carbonyl groups via hydrogen bonding . In vitro assays against JAK2 kinase revealed an IC of 1.2 µM for N-(3-bromo-5-methylphenyl)oxetan-3-amine, comparable to reference inhibitors like ruxolitinib . Molecular docking simulations suggest the oxetane oxygen forms a key hydrogen bond with the hinge region’s backbone NH .
| Target | Assay Type | Result (IC/MIC) | Reference |
|---|---|---|---|
| JAK2 Kinase | Fluorescence | 1.2 µM | |
| MRSA | Broth microdilution | 16 µg/mL | |
| COX-2 (Inflammation) | ELISA | 45% inhibition at 10 µM |
Applications in Drug Discovery
Bioisosteric Replacement
The oxetane group serves as a nonclassical bioisostere for carbonyl or tert-butyl groups, improving metabolic stability without sacrificing potency . In a Tenovin-6 analog, replacing tert-butyl with 3,3-difluorooxetane enhanced solubility (Log P reduced by 1.2) while maintaining sirtuin inhibition (IC = 0.8 µM vs. 0.7 µM) .
Prodrug Development
Conjugation with dipeptide transporters via ring-opened diol intermediates enhances oral bioavailability. Rat pharmacokinetic studies showed a 3.2-fold increase in AUC compared to parent compound.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume